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Cat. No.: B1238302 Get Quote

Introduction: The Synergy of a Novel Prostanoid
and a Versatile Polymer
In the landscape of advanced therapeutic research, the development of sophisticated drug

delivery systems is paramount to unlocking the full potential of potent molecules. This guide

focuses on the formulation and application of ONO-1301 encapsulated within Poly(lactic-co-

glycolic acid) (PLGA) microspheres. This combination represents a powerful platform for

sustained drug release, targeting a range of pathologies characterized by ischemia,

inflammation, and fibrosis.[1]

ONO-1301: A Unique Dual-Action Molecule ONO-1301 is a synthetic, orally active, and long-

acting prostacyclin (PGI₂) agonist.[2][3] Its therapeutic potential is amplified by a secondary,

crucial function: the inhibition of thromboxane A₂ (TXA₂) synthase.[3][4][5] This dual

mechanism allows it to shift the homeostatic balance towards vasodilation and anti-platelet

aggregation while simultaneously suppressing vasoconstriction and pro-thrombotic pathways.

[2][6] Furthermore, research has demonstrated that ONO-1301 can induce the expression of

various reparative cytokines, including hepatocyte growth factor (HGF) and vascular

endothelial growth factor (VEGF), positioning it as a key agent in regenerative medicine.[7][8]

[9]

PLGA Microspheres: The Gold Standard for Sustained Release PLGA is a biodegradable and

biocompatible copolymer widely approved for therapeutic use.[10] Its degradation into natural

metabolites (lactic acid and glycolic acid) ensures its safe clearance from the body.[11] By
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encapsulating drugs within a PLGA matrix, we can achieve controlled, sustained release over

days, weeks, or even months.[12] This approach is invaluable for drugs like ONO-1301, as it

maintains therapeutic concentrations at the target site, reduces the need for frequent

administration, and minimizes systemic side effects.[10][13]

The encapsulation of ONO-1301 in PLGA microspheres (ONO-1301-MS) creates a formidable

tool for researchers, enabling prolonged, localized therapeutic action in preclinical models of

pulmonary hypertension, diabetic complications, tissue ischemia, and fibrosis.[13][14][15][16]

Scientific Foundation: Mechanisms of Action and
Release
A thorough understanding of the underlying molecular pathways and polymer kinetics is

essential for designing robust experiments.

ONO-1301 Signaling Pathway
ONO-1301 exerts its effects primarily through two coordinated pathways. As a prostacyclin

agonist, it binds to the prostaglandin I₂ receptor (IP receptor), a G-protein coupled receptor.

This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP).[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in

turn mediates a cascade of downstream effects including smooth muscle relaxation

(vasodilation) and inhibition of inflammatory responses.[4] Concurrently, its inhibition of

thromboxane synthase reduces the production of TXA₂, a potent vasoconstrictor and platelet

aggregator. This dual action makes ONO-1301 particularly effective in diseases where vascular

homeostasis is disrupted.[6]
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Triphasic Drug Release from PLGA Microspheres
Phase I: Burst Release

Drug on surface and in near-surface pores is rapidly released upon hydration.

Phase II: Diffusion

Water penetrates the polymer matrix, dissolving the drug, which then diffuses out through water-filled pores.

Hours to Days

Phase III: Erosion

Hydrolysis of polymer backbone leads to mass loss (erosion), releasing the remaining drug.

Days to Weeks

Click to download full resolution via product page

Caption: The three phases of drug release from PLGA microspheres.

Research Applications
The sustained delivery of ONO-1301 via PLGA microspheres has been investigated in a variety

of preclinical models.
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Application Area Rationale & Key Findings Key References

Pulmonary Hypertension

Sustained vasodilation and

anti-proliferative effects in

pulmonary arteries. A single

injection of ONO-1301-MS was

shown to elevate circulating

drug levels for 3 weeks,

attenuating increases in right

ventricular pressure and

medial wall thickness in

monocrotaline-induced PH

models.

[2][13]

Diabetic Complications

Ameliorates diabetic

neuropathy and nephropathy.

ONO-1301-MS administered

every 3 weeks improved nerve

conduction velocity in diabetic

rats. It also suppressed

albuminuria and glomerular

hypertrophy in models of

diabetic nephropathy, partly by

inducing HGF to counteract

TGF-β1.

[5][14]

Tissue Regeneration &

Ischemia

Promotes angiogenesis and

tissue repair. In models of

myocardial infarction and

peripheral ischemia, ONO-

1301-MS enhances the

expression of HGF and VEGF,

leading to increased capillary

density and improved tissue

survival. It also shows

neuroprotective effects after

middle cerebral artery

occlusion.

[7][8][15][17]
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Fibrotic Diseases

Attenuates fibrosis in various

organs. In models of renal,

pulmonary, and liver fibrosis,

ONO-1301 has been shown to

suppress inflammatory

responses, reduce collagen

deposition, and inhibit the

activation of fibrotic cells.

[3][9][16]

Experimental Protocols
The following protocols provide a validated framework for the preparation, characterization, and

application of ONO-1301-loaded PLGA microspheres.

Protocol 1: Preparation of Microspheres via Oil-in-Water
(o/w) Emulsion Solvent Evaporation
This is the most common and reliable method for encapsulating hydrophobic or lipophilic drugs

like ONO-1301 into PLGA. [14][18]The principle involves dissolving the drug and polymer in a

water-immiscible organic solvent, emulsifying this "oil" phase in an aqueous "water" phase

containing a surfactant, and then removing the solvent to harden the microspheres.
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Microsphere Preparation Workflow

1. Prepare Oil Phase
Dissolve ONO-1301 and PLGA

in Dichloromethane (DCM).

3. Emulsification
Add Oil Phase to Water Phase under

high-speed homogenization to form o/w emulsion.

2. Prepare Water Phase
Dissolve Polyvinyl Alcohol (PVA)

in deionized water.

4. Solvent Evaporation
Stir emulsion at room temperature for several hours

to allow DCM to evaporate and microspheres to harden.

5. Collection & Washing
Centrifuge, discard supernatant, and wash microspheres
repeatedly with deionized water to remove residual PVA.

6. Lyophilization
Freeze-dry the washed microspheres to obtain a

free-flowing powder. Store at -20°C.

Click to download full resolution via product page

Caption: Workflow for o/w emulsion solvent evaporation method.

Materials & Equipment:

ONO-1301 powder

PLGA (e.g., 50:50 lactide:glycolide ratio, MW 50,000 Da for a ~3-week release) [14]*

Dichloromethane (DCM), HPLC grade

Polyvinyl alcohol (PVA), MW 30,000-70,000 Da
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Deionized water

High-speed homogenizer (e.g., Ultra-Turrax)

Magnetic stirrer and stir bars

Centrifuge and tubes

Lyophilizer (freeze-dryer)

Glass beakers and cylinders

Step-by-Step Methodology:

Oil Phase Preparation: Dissolve 200 mg of PLGA and 20 mg of ONO-1301 in 2 mL of DCM.

Vortex until fully dissolved.

Causality: DCM is an effective solvent for both PLGA and ONO-1301 and its high volatility

allows for efficient removal during the evaporation step. The drug-to-polymer ratio (here,

10% w/w) is a critical parameter that influences drug loading and release kinetics.

Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in

100 mL of deionized water. Heat gently on a stir plate if necessary to fully dissolve. Cool to

room temperature.

Causality: PVA acts as a surfactant, stabilizing the oil droplets during emulsification and

preventing their coalescence, which is crucial for controlling particle size.

Emulsification: Add the oil phase to 20 mL of the aqueous PVA solution. Immediately

homogenize at 8,000-10,000 rpm for 60 seconds.

Causality: The homogenization speed and time are key determinants of the final

microsphere size. Higher speeds generally result in smaller particles. [19]4. Solvent

Evaporation: Transfer the resulting o/w emulsion to a larger beaker containing 180 mL of a

0.1% PVA solution. Stir at 300-400 rpm at room temperature for 3-4 hours.

Causality: This step allows the DCM to evaporate from the oil droplets, causing the PLGA

to precipitate and harden into solid microspheres. The larger volume prevents re-
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coalescence as the solvent evaporates.

Washing and Collection: Collect the hardened microspheres by centrifugation (e.g., 5,000 x g

for 10 minutes). Discard the supernatant and resuspend the pellet in 50 mL of deionized

water. Repeat this washing step three times.

Causality: Washing is critical to remove residual PVA from the surface of the

microspheres, which can otherwise affect their surface properties and cause aggregation.

Lyophilization: Resuspend the final washed pellet in a small amount of water, freeze at

-80°C, and lyophilize for 48 hours to obtain a dry, free-flowing powder.

Causality: Lyophilization prevents microsphere aggregation and preserves their structure

during storage. Store the final product in a desiccator at -20°C.

Protocol 2: Characterization of ONO-1301-PLGA
Microspheres
Thorough characterization is a self-validating step to ensure the formulation meets the desired

specifications before proceeding to functional assays.
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Parameter Method
Typical Expected
Results (for PLGA
5050)

Purpose

Morphology & Size
Scanning Electron

Microscopy (SEM)

Spherical particles,

smooth surface,

average diameter

~25-30 µm. [1][14]

Confirms successful

formation and

assesses quality. Size

dictates injectability

and release rate.

Encapsulation

Efficiency (EE%)
HPLC >70% [1]

Determines the

percentage of initial

drug that was

successfully

encapsulated.

Drug Loading (DL%) HPLC
~7-9% (for a 10%

theoretical load)

Quantifies the actual

weight percentage of

the drug in the final

microsphere product.

In Vitro Release

Profile

HPLC of release

medium

Sustained release

over ~3 weeks with an

initial burst of <15%.

[14]

Validates the

sustained-release

characteristics of the

formulation.

Methodology for Encapsulation Efficiency (EE%) and Drug Loading (DL%):

Accurately weigh 10 mg of lyophilized microspheres.

Dissolve the microspheres in 1 mL of a suitable organic solvent (e.g., acetonitrile or DMSO)

to break the polymer matrix and release the drug.

Add 9 mL of mobile phase (e.g., phosphate buffer:acetonitrile mixture) and centrifuge to

precipitate the polymer.

Analyze the ONO-1301 concentration in the supernatant using a validated reverse-phase

HPLC method.
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Calculate EE% and DL% using the following formulas:

EE% = (Actual amount of drug in microspheres / Initial amount of drug used) x 100

DL% = (Weight of drug in microspheres / Weight of microspheres) x 100

Protocol 3: In Vivo Study in a Rat Model of Pulmonary
Hypertension
This protocol outlines a typical efficacy study using the well-established monocrotaline (MCT)

rat model.

In Vivo Efficacy Study Workflow (PAH Model)

Day 0: Disease Induction
Single subcutaneous injection of

Monocrotaline (MCT) to induce PAH.

Day 1: Treatment
Randomize rats into groups.

Administer a single subcutaneous
injection of ONO-1301-MS.

Day 21: Endpoint Analysis
Perform hemodynamic measurements (RVSP).

Euthanize animals and collect tissues.

Histology & Analysis
- Right Ventricle Hypertrophy (Fulton's Index)

- Histology of pulmonary arteries (medial wall thickness)

Click to download full resolution via product page

Caption: Workflow for an in vivo study using ONO-1301-MS.
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Experimental Design:

Animals: Male Sprague-Dawley rats (200-250g).

Disease Induction: A single subcutaneous injection of MCT (60 mg/kg).

Treatment Groups (n=8-10 per group):

Sham Control: Saline injection instead of MCT.

MCT + Vehicle: MCT induction followed by injection of vehicle (e.g., saline with 0.5%

carboxymethyl cellulose).

MCT + Empty Microspheres: MCT induction followed by injection of blank PLGA

microspheres.

MCT + ONO-1301-MS: MCT induction followed by a single subcutaneous injection of

ONO-1301-MS (e.g., 30 mg/kg dose of ONO-1301).

Causality of Controls: The vehicle control group (2) confirms disease induction. The empty

microsphere group (3) is crucial to demonstrate that the therapeutic effect is due to the

released drug (ONO-1301) and not the PLGA polymer itself.

Methodology:

Day 0: Induce PAH in all groups except the Sham control with MCT.

Day 1: Administer the respective treatments via subcutaneous injection.

Day 21:

Hemodynamics: Anesthetize the rats and measure right ventricular systolic pressure

(RVSP) via right heart catheterization.

Tissue Collection: Euthanize the animals. Excise the heart and lungs. Dissect the right

ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both sections to calculate

the Fulton's Index (RV / (LV+S)) as a measure of RV hypertrophy.
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Histology: Fix lung tissue in formalin for sectioning and staining (e.g., H&E) to measure the

medial wall thickness of small pulmonary arteries.

Expected Outcome: Compared to the MCT + Vehicle group, the MCT + ONO-1301-MS group

should exhibit significantly lower RVSP, a reduced Fulton's Index, and decreased medial wall

thickness, demonstrating the therapeutic efficacy of the sustained-release formulation. [2][13]

Troubleshooting & Key Considerations
High Initial Burst Release: This is a common challenge. [20]It can be mitigated by using a

higher molecular weight PLGA, or by incorporating plasticizers into the formulation which can

result in a smoother surface morphology. [18]Another approach is to use a "self-healing"

technique where the solvent evaporation step is performed near the glass transition

temperature (Tg) of the polymer. [18]* Low Encapsulation Efficiency: This can occur if the

drug is partially soluble in the aqueous phase. Increasing the viscosity of the aqueous phase

or decreasing the volume can help. Ensure the drug is fully dissolved in the oil phase before

emulsification.

Microsphere Aggregation: Ensure thorough washing to remove all residual PVA.

Lyophilization is also critical to prevent clumping during storage.

Stability of ONO-1301: ONO-1301 can be susceptible to hydrolysis and oxidation. Studies

have shown that incorporating an antioxidant like butylated hydroxytoluene (BHT) into the

PLGA matrix can significantly improve the stability of the encapsulated drug. [1]

Conclusion
The use of ONO-1301-loaded PLGA microspheres provides researchers with a robust and

versatile platform for investigating a wide range of therapeutic areas. By enabling sustained,

localized drug delivery, this technology maximizes the therapeutic potential of ONO-1301 while

minimizing systemic exposure and dosing frequency. The protocols and insights provided in

this guide offer a comprehensive framework for the successful implementation of this advanced

drug delivery system in a preclinical research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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